

An In-depth Technical Guide to the Structure of 7-Hydroxy Quetiapine-d8

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Compound of Interest

Compound Name: 7-Hydroxy Quetiapine-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and analysis of **7-Hydroxy Quetiapine-d8**, a deuterated analog of the active metabolite of the atypical antipsychotic drug Quetiapine. This document is intended to serve as a valuable resource for professionals in drug development and research.

Chemical Structure and Properties

7-Hydroxy Quetiapine-d8 is a stable isotope-labeled version of 7-Hydroxy Quetiapine. The deuterium atoms are strategically placed on the piperazine ring, a common site for metabolic degradation. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.

The core structure consists of a dibenzothiazepine ring system, hydroxylated at the 7th position. This is attached to a piperazine-d8 ring, which in turn is linked to a 2-(2-hydroxyethoxy)ethyl side chain.

Chemical Structure of **7-Hydroxy Quetiapine-d8**:

Caption: Chemical structure of **7-Hydroxy Quetiapine-d8**.

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1]benzothiazepin-2-ol	
Molecular Formula	C ₂₁ H ₁₇ D ₈ N ₃ O ₃ S	
Molecular Weight	407.56 g/mol	
CAS Number	1185098-57-0	
Parent CAS Number	139079-39-3 (7-Hydroxy Quetiapine)	
Isotopic Purity	Typically ≥98%	

Experimental Protocols

Synthesis of 7-Hydroxy Quetiapine-d8

The synthesis of **7-Hydroxy Quetiapine-d8** is a multi-step process that involves the preparation of a deuterated intermediate, piperazine-d8, followed by its coupling to the dibenzothiazepine core and subsequent hydroxylation.

Step 1: Synthesis of Piperazine-d8

Piperazine-d8 can be synthesized via a catalytic exchange reaction.

- Reactants: Piperazine, Deuterium gas (D₂), Catalyst (e.g., Palladium on carbon).
- Procedure:
 - Piperazine is subjected to high pressure and temperature in the presence of a suitable catalyst and deuterium gas.
 - The hydrogen atoms on the piperazine ring are exchanged with deuterium atoms.

- The reaction progress is monitored by mass spectrometry to confirm the incorporation of eight deuterium atoms.
- Purification is typically achieved through recrystallization or chromatography.

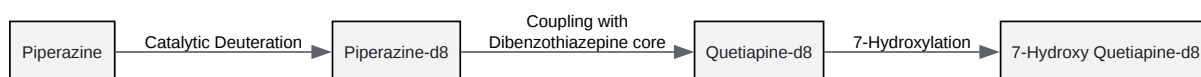
Step 2: Coupling of Piperazine-d8 to the Dibenzothiazepine Core

This step involves the reaction of piperazine-d8 with a suitable dibenzothiazepine precursor.

- Reactants: Piperazine-d8, 11-Chloro-dibenzo[b,f][1]thiazepine.
- Procedure:
 - 11-Chloro-dibenzo[b,f][1]thiazepine is reacted with piperazine-d8 in a suitable solvent.
 - The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.
 - The resulting Quetiapine-d8 is then isolated and purified.

Step 3: 7-Hydroxylation of Quetiapine-d8

The final step is the introduction of the hydroxyl group at the 7th position of the dibenzothiazepine ring. This is a metabolic conversion that can be mimicked using enzymatic or chemical methods. In vivo, this conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] For synthetic purposes, specific chemical reagents or isolated enzyme systems would be employed.



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Caption: Synthetic pathway for **7-Hydroxy Quetiapine-d8**.

Analytical Methodologies

7-Hydroxy Quetiapine-d8 is primarily used as an internal standard in bioanalytical methods for the quantification of 7-Hydroxy Quetiapine. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

2.2.1. LC-MS/MS Analysis

- **Sample Preparation:** Biological samples (e.g., plasma, urine) are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.
- **Chromatography:** Reversed-phase chromatography is commonly used to separate the analyte from other matrix components.
- **Mass Spectrometry:** A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

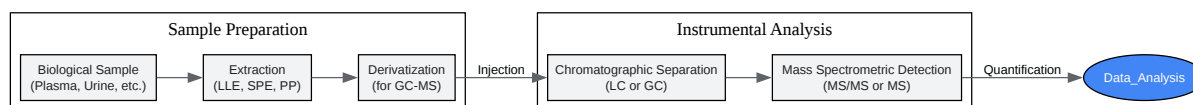
Table 2: Exemplary LC-MS/MS Parameters

Parameter	7-Hydroxy Quetiapine	7-Hydroxy Quetiapine-d8
Precursor Ion (m/z)	399.2	407.2
Product Ion (m/z)	253.1	261.1
Collision Energy (eV)	Varies by instrument	Varies by instrument
Retention Time	Dependent on column and mobile phase	Co-elutes with the analyte

2.2.2. GC-MS Analysis

- **Sample Preparation:** Similar to LC-MS/MS, extensive sample cleanup is required. Derivatization is often necessary to improve the volatility and thermal stability of the analyte.
- **Chromatography:** A capillary column with a suitable stationary phase is used for separation.

- Mass Spectrometry: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode.

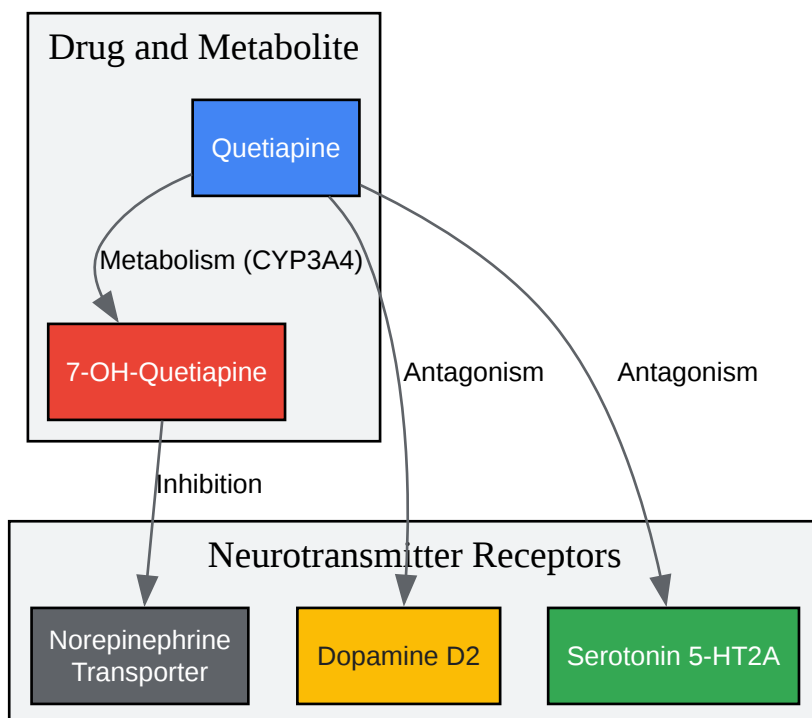


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Caption: General workflow for the bioanalysis of 7-Hydroxy Quetiapine using **7-Hydroxy Quetiapine-d8** as an internal standard.

Signaling Pathways and Logical Relationships

The parent drug, Quetiapine, exerts its antipsychotic effects by interacting with a wide range of neurotransmitter receptors. Its active metabolite, 7-Hydroxy Quetiapine, also contributes to the overall pharmacological profile.



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Caption: Simplified diagram of the interaction of Quetiapine and 7-Hydroxy Quetiapine with key neurotransmitter systems.

Conclusion

7-Hydroxy Quetiapine-d8 is a critical tool for the accurate quantification of 7-Hydroxy Quetiapine in biological matrices. Its well-defined structure, with deuterium labeling on the piperazine ring, ensures its utility as a reliable internal standard in pharmacokinetic and clinical studies. The synthetic and analytical methodologies outlined in this guide provide a foundation for researchers and drug development professionals working with this important compound.

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References

- 1. ClinPGx [clinpgx.org]
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